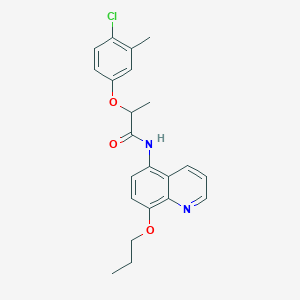![molecular formula C22H18ClN3O3S B11328216 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11328216.png)
2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that features a pyridine ring substituted with a chlorophenyl and a cyano group, linked via a sulfanyl group to an acetamide moiety bearing a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the chlorophenyl and cyano groups. The sulfanyl linkage is then formed, and finally, the acetamide moiety is attached under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
- 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Uniqueness: The uniqueness of 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide lies in its specific substitution pattern and the presence of both a cyano and a sulfanyl group, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H18ClN3O3S |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H18ClN3O3S/c1-28-17-8-10-20(29-2)19(11-17)25-21(27)13-30-22-15(12-24)5-9-18(26-22)14-3-6-16(23)7-4-14/h3-11H,13H2,1-2H3,(H,25,27) |
InChI Key |
ZOTCRRYIQODVFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-[2-(morpholin-4-yl)ethyl]ethanamine](/img/structure/B11328134.png)

![Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate](/img/structure/B11328145.png)
![4-[(4-fluorobenzyl)sulfanyl]-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11328151.png)
![2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11328159.png)
![2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine](/img/structure/B11328172.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-7-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B11328176.png)
![3-[3-(1H-imidazol-1-yl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11328180.png)
![N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B11328183.png)
![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B11328188.png)
![{4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-fluorophenyl)methanone](/img/structure/B11328196.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11328205.png)
![3-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11328207.png)
![8-(3,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11328209.png)
